Cocaine-d3 (CRM)

Description

Significance of Stable Isotope Labeled Analogs in Quantitative Analytical Chemistry

Quantitative analytical chemistry relies on accurate and precise measurements, often requiring sophisticated techniques to detect and quantify analytes in complex matrices. Stable Isotope Labeled (SIL) compounds, such as those incorporating deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N, have emerged as indispensable tools in this field symeres.comacanthusresearch.com. These labeled analogs are chemically identical to their unlabeled counterparts but differ in their isotopic mass. This mass difference allows them to be readily distinguished by mass spectrometry (MS) acanthusresearch.com.

The primary utility of SIL compounds in quantitative analysis is their role as internal standards (ISs) symeres.comacanthusresearch.comnih.gov. When added to a sample at a known concentration, an SIL internal standard co-extracts and co-elutes with the target analyte during sample preparation and chromatographic separation acanthusresearch.comwaters.com. This behavior ensures that any losses or variations occurring during these processes affect both the analyte and the IS equally. Consequently, the ratio of the analyte's signal to the IS's signal remains constant, effectively compensating for variations in sample recovery and instrument response symeres.comwaters.comchiron.noacs.org. This compensation is particularly critical in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), which are highly sensitive to matrix effects such as ion suppression or enhancement nih.govwaters.com. By using SIL internal standards, analysts can achieve greater accuracy, precision, and specificity in their measurements, even in challenging biological or environmental samples symeres.comnih.govchiron.noacs.org. The stability of the isotopic label, particularly the positioning of deuterium atoms on non-exchangeable sites, is crucial for maintaining the integrity of the standard throughout the analytical workflow acanthusresearch.com.

The Role of Certified Reference Materials (CRMs) in Metrological Traceability and Quality Assurance in Chemical Analysis

Certified Reference Materials (CRMs) are foundational to ensuring the reliability, accuracy, and comparability of chemical measurements across different laboratories and over time wikipedia.organsi.org. A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability wikipedia.organsi.org.

Metrological traceability is the property of a measurement result whereby the result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, each having an associated uncertainty ansi.orgresearchgate.netnist.gov. CRMs are the primary means by which metrological traceability is established in chemical analysis, particularly when direct traceability to SI units is not feasible ansi.orgresearchgate.netnist.gov. By using CRMs for calibration, method validation, and quality control, laboratories can demonstrate that their measurement results are accurate and comparable to those obtained elsewhere wikipedia.organsi.orgiaea.org.

The use of CRMs is a cornerstone of quality assurance programs and is often a requirement for accreditation under international standards such as ISO/IEC 17025 for testing and calibration laboratories and ISO 17034 for reference material producers wikipedia.organsi.orgcaymanchem.com. CRMs provide confidence in the quality of analytical data, enabling informed decision-making in fields ranging from environmental monitoring and food safety to clinical diagnostics and forensic investigations. The rigorous characterization and certification process of CRMs, including the assessment of homogeneity and stability, ensures their fitness for purpose and the reliability of the data they support wikipedia.orgnist.gov.

Overview of Cocaine-d3 (CRM) as a Benchmark Standard in Research Applications

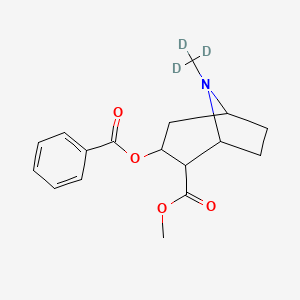

Cocaine-d3 (CRM) serves as a critical benchmark standard in analytical research, particularly within forensic toxicology and clinical diagnostics, for the accurate quantification of cocaine caymanchem.comlipomed-shop.comlipomed-usa.comsigmaaldrich.com. Chemically, Cocaine-d3 is the cocaine molecule where three hydrogen atoms on the N-methyl group have been substituted with deuterium atoms caymanchem.comontosight.ai. This specific isotopic labeling renders it chemically similar to native cocaine but with a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analyses acanthusresearch.comcaymanchem.com.

The primary application of Cocaine-d3 (CRM) is as a stable-labeled internal standard in quantitative assays employing GC-MS or LC-MS/MS caymanchem.comlipomed-shop.comlipomed-usa.comsigmaaldrich.comcerilliant.combioscience.co.uklabchem.com.mylabchem.com.mysigmaaldrich.com. It is widely used for the determination of cocaine and its metabolites in various biological matrices, including urine, blood, saliva, and hair caymanchem.comcerilliant.comacs.org. By incorporating Cocaine-d3 (CRM) into samples, researchers can effectively mitigate the impact of matrix effects and variations in sample processing, thereby enhancing the accuracy and reliability of cocaine quantification chiron.noacs.org.

Table 1: Key Properties of Cocaine-d3 (CRM)

| Property | Value |

| Full Chemical Name | Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-(methyl-d₃)-8-azabicyclo[3.2.1]octane-2-carboxylate, hydrochloride |

| CAS Number | 138704-14-0 (for the base) / 65266-73-1 (for the hydrochloride salt) caymanchem.comlipomed-shop.comsigmaaldrich.com |

| Molecular Formula | C₁₇H₁₈D₃NO₄ |

| Molecular Weight | Approximately 306.4 g/mol caymanchem.comsigmaaldrich.combioscience.co.uk |

| Isotopic Labeling | Deuterium (D) atoms replacing hydrogen atoms on the N-methyl group caymanchem.comontosight.ai. |

| Formulation | Typically supplied as a solution in acetonitrile, often at concentrations such as 100 µg/mL or 1 mg/mL caymanchem.comsigmaaldrich.comcerilliant.combioscience.co.uk. |

| Status | Certified Reference Material (CRM) caymanchem.comlipomed-usa.comsigmaaldrich.comcerilliant.comlabchem.com.my |

| Manufacturing Standards | Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards caymanchem.com. |

Table 2: Applications of Cocaine-d3 (CRM) in Analytical Chemistry

| Application Area | Analytical Technique | Biological Matrix / Sample Type | Role / Benefit |

| Forensic Toxicology | GC-MS, LC-MS/MS | Urine, Blood, Saliva, Hair | Internal standard for cocaine quantification; method validation; compensation for matrix effects and sample preparation losses caymanchem.comlipomed-shop.comlipomed-usa.comsigmaaldrich.comcerilliant.combioscience.co.uklabchem.com.mysigmaaldrich.comacs.org. |

| Clinical Toxicology | GC-MS, LC-MS/MS | Urine, Blood, Saliva, Hair | Ensures accurate and precise measurement of cocaine levels; supports quality assurance caymanchem.comcerilliant.comacs.org. |

| Research Applications | GC-MS, LC-MS/MS | Various biological samples | Benchmark standard for developing and validating quantitative analytical methods for cocaine caymanchem.comlipomed-shop.comlipomed-usa.com. |

| Method Development | GC-MS, LC-MS/MS | Various biological samples | Facilitates robust method validation, demonstrating good precision, linearity, and accuracy chiron.no. |

Compound List:

Cocaine

Cocaine-d3 (CRM)

Deuterium (D)

¹³C

¹⁵N

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H21NO4 |

|---|---|

Molecular Weight |

306.37 g/mol |

IUPAC Name |

methyl 3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/i1D3 |

InChI Key |

ZPUCINDJVBIVPJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of Cocaine D3 Crm

Deuterium (B1214612) Incorporation Strategies in Cocaine-d3 Synthesis Pathways

The designation "Cocaine-d3" signifies the incorporation of three deuterium atoms into the cocaine molecule. Scientific literature and product specifications consistently identify the N-methyl group as the primary site for deuteration, resulting in an N-CD₃ moiety vulcanchem.comcaymanchem.comnih.govlgcstandards.com. This strategic placement of deuterium atoms is advantageous as it minimally alters the chemical and biological properties of the cocaine molecule while providing a distinct mass shift, essential for differentiation in mass spectrometry.

Synthesis typically involves either starting with deuterated precursors or introducing deuterium during specific chemical transformations. A common method involves the use of deuterated methyl iodide (CD₃I) in a reductive amination step with an appropriate cocaine precursor vulcanchem.com. Alternatively, isotopic exchange reactions on a pre-formed cocaine molecule can be employed. The synthetic routes are designed to achieve high regioselectivity, ensuring deuterium is incorporated predominantly at the N-methyl position without affecting other parts of the molecule, including its stereochemistry. The chemical identity of Cocaine-d3 (CAS: 138704-14-0) is formally described as (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid, methyl ester, with a molecular formula of C₁₇H₁₈D₃NO₄ caymanchem.comnih.gov.

Assessment Methodologies for Isotopic Purity and Enrichment of Cocaine-d3 (CRM)

The accuracy and reliability of Cocaine-d3 as a CRM depend heavily on the precise assessment of its isotopic purity and enrichment. Isotopic purity refers to the proportion of molecules that contain the specified deuterium label, while isotopic enrichment quantifies the extent to which deuterium has replaced hydrogen at the labeled positions.

Mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the principal analytical tool for these assessments researchgate.netchiron.noresearchgate.netcuny.eduresearchgate.netnih.govnih.gov. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions, the proportion of molecules containing deuterium can be accurately quantified. Cocaine-d3 exhibits a mass shift of approximately +3 Da compared to unlabeled cocaine (C₁₇H₂₁NO₄, MW ≈ 303.35 g/mol ) due to the three deuterium atoms, resulting in a molecular weight of approximately 306.37 g/mol caymanchem.comnih.govcerilliant.comsigmaaldrich.comsynzeal.com. High-resolution mass spectrometry can further validate the elemental composition and isotopic distribution. Isotopic enrichment is typically reported as a percentage, with values for CRMs often exceeding 98% vulcanchem.com.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Deuterated Cocaine Analogs

Rigorous structural elucidation is fundamental to confirming the identity and integrity of Cocaine-d3. A combination of advanced spectroscopic and chromatographic methods is employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is critical for verifying the absence of the N-methyl protons, which are replaced by deuterium in Cocaine-d3. ¹³C NMR can also reveal characteristic shifts for the deuterated carbon. Direct detection of the deuterium signal can be achieved using ²H NMR, confirming its presence and location vulcanchem.com.

Mass Spectrometry (MS): As previously noted, GC-MS and LC-MS are indispensable for both identification and quantification. They provide vital information on molecular weight and fragmentation patterns specific to the deuterated cocaine structure. Techniques such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are commonly used to enhance the sensitivity and selectivity for the deuterated analog researchgate.netchiron.noresearchgate.netresearchgate.netnih.govlcms.cz.

Infrared (IR) Spectroscopy: IR spectroscopy serves to confirm the presence of essential functional groups, such as the ester carbonyl (C=O) and hydroxyl (O-H) groups, which are expected to remain unaltered in Cocaine-d3 vulcanchem.com.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the chemical purity of Cocaine-d3 by separating it from potential impurities or degradation products. When coupled with MS (LC-MS, GC-MS), these techniques offer powerful separation and identification capabilities researchgate.netresearch-solution.combg.ac.rsrsc.org. The chromatographic retention time of Cocaine-d3 should align with that of authentic cocaine, and its mass spectrum must be consistent with the deuterated structure.

Homogeneity and Stability Evaluation Protocols for Cocaine-d3 (CRM) Production

For a material to be certified as a CRM, its homogeneity and stability must be rigorously evaluated according to established protocols.

Homogeneity: Homogeneity testing ensures that the material is uniform across all subsamples derived from the batch. This is typically achieved by analyzing multiple subsamples from various locations within the batch using validated analytical methods. For solid CRMs, uniform particle size and distribution are critical considerations. For solution-based CRMs, homogeneity is often ensured through meticulous manufacturing processes and verified by analyzing aliquots from different containers or levels. While specific protocols for Cocaine-d3 homogeneity testing are not detailed in the provided search results, general proficiency testing studies for controlled substances highlight the importance of uniform particle size and distribution for solid samples industry.gov.au.

Stability: Stability studies are essential to determine the CRM's shelf-life and to define appropriate storage conditions. This involves analyzing the material at predetermined intervals under various storage conditions (e.g., refrigerated, frozen, room temperature, and exposure to light). Degradation products are monitored using chromatographic and spectroscopic methods. CRMs are typically stored under conditions that minimize degradation, such as freezing or refrigeration cerilliant.comsigmaaldrich.comlgcstandards.comsigmaaldrich.com. Stability is paramount for the long-term utility of Cocaine-d3 as a reference standard. Manufacturers provide Certificates of Analysis detailing recommended storage conditions and retest dates, based on comprehensive stability data.

Compound Name Table

| Common Name | IUPAC Name (or similar) | CAS Number | Molecular Formula | Molecular Weight (approx.) |

| Cocaine-d3 (CRM) | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate | 138704-14-0 | C₁₇H₁₈D₃NO₄ | 306.37 g/mol |

| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | 50-36-2 | C₁₇H₂₁NO₄ | 303.35 g/mol |

| Ecgonine-d3 HCl | (1R,2R,3S,5S)-3-Hydroxy-8-trideuteromethyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride | 115144-41-7 | C₁₀H₁₄D₃NO₃·HCl | 238.73 g/mol |

| Benzoylecgonine-d3 | (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | N/A | C₁₆H₁₆D₃NO₄ | 294.32 g/mol |

| Cocaethylene-d3 | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate ethyl ester (hypothetical) | N/A | C₁₈H₂₀D₃NO₄ | 320.38 g/mol |

| Ecgonine (B8798807) methyl ester-d3 | Methyl (1R,2R,3S,5S)-3-hydroxy-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate | 136765-34-9 | C₁₀H₁₄D₃NO₃ | 202.27 g/mol |

| Norcocaine-d3 HCl | (1R,2R,3S,5S)-3-(benzoyloxy)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride | N/A | C₁₆H₁₈D₃NO₃·HCl | 304.80 g/mol |

Note: CAS numbers and precise IUPAC names for all deuterated analogs are not consistently available across all sources for direct comparison. The CAS number 138704-14-0 is consistently associated with Cocaine-d3.

Advanced Analytical Methodologies Employing Cocaine D3 Crm As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications with Cocaine-d3 (CRM)

LC-MS/MS has become a preferred technique for the analysis of cocaine and its metabolites due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. nih.gov Cocaine-d3 (CRM) is fundamental to achieving accurate quantification in LC-MS/MS assays.

In LC-MS/MS, quantification is most commonly performed using selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). This involves isolating a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process is highly selective.

Method development involves optimizing the SRM transitions for each analyte and for the internal standard, Cocaine-d3. This is done by infusing a standard solution of each compound into the mass spectrometer and identifying the most abundant and stable precursor-to-product ion transitions. Key parameters such as declustering potential (DP) and collision energy (CE) are optimized for each transition to maximize signal intensity. researchgate.net

For cocaine ([M+H]⁺ = m/z 304.2), a common transition is the fragmentation to the m/z 182.1 product ion. For the internal standard Cocaine-d3 ([M+H]⁺ = m/z 307.2), the corresponding transition is to m/z 185.1. researchgate.netnih.gov Using at least two SRM transitions per analyte—a primary "quantifier" and a secondary "qualifier"—is standard practice to ensure confident identification. waters.comwaters.com The ratio of the quantifier to qualifier ion should remain constant across standards and samples.

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for quantitative analysis in mass spectrometry. nih.gov The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., Cocaine-d3) to the sample at the earliest stage of the analytical process. nih.govcapes.gov.br

The core principle of SID-MS is that the isotopically labeled internal standard is chemically identical to the analyte and will therefore behave identically during all subsequent steps, including extraction, chromatography, and ionization. amolf.nl Any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.

The implementation of SID-MS involves the following steps:

Spiking: A precise and known amount of the Cocaine-d3 internal standard solution is added to a measured volume or weight of the biological sample (e.g., plasma, urine, blood). nih.gov

Equilibration and Preparation: The sample is homogenized to ensure the internal standard is thoroughly mixed with the endogenous analyte. The sample then undergoes the extraction procedure (e.g., protein precipitation, LLE, or SPE). nih.govnih.gov

LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system. The instrument measures the peak areas for the selected SRM transitions of both the native analyte (e.g., cocaine) and the stable isotope-labeled internal standard (Cocaine-d3).

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. The concentration of the analyte in the unknown sample is then determined from its measured peak area ratio using this calibration curve.

By using the peak area ratio for quantification, SID-MS effectively corrects for variations in extraction recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and precise measurements. nih.govamolf.nl

Development and Validation of Multi-Analyte Assays Integrating Cocaine-d3 (CRM)

The integration of Cocaine-d3 (CRM) is critical in the development and validation of robust multi-analyte assays designed to simultaneously quantify cocaine and other drugs of abuse or their metabolites in complex biological matrices. These assays are essential for high-throughput screening in forensic and clinical settings.

In a study focused on the simultaneous determination of cocaine and its primary metabolite, benzoylecgonine (B1201016), in hair samples, Cocaine-d3 was employed as an internal standard. ubi.pt The method utilized gas chromatography-mass spectrometry (GC-MS) and was validated for selectivity, linearity, limits of detection and quantitation, repeatability, and accuracy. The use of Cocaine-d3, along with a deuterated analog for benzoylecgonine (benzoylecgonine-d3), ensured that any variability during the extraction and derivatization steps was accounted for, leading to reliable quantification. ubi.pt

Similarly, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the comprehensive screening of a wide range of drugs of abuse in urine samples. researchgate.net These multi-analyte panels often include cocaine, opioids, amphetamines, and benzodiazepines. The inclusion of deuterated internal standards, such as Cocaine-d3, for each respective analyte class is a common practice to ensure accurate quantification across a diverse set of chemical compounds. researchgate.net The validation of such methods demonstrates acceptable precision and accuracy, with between-assay relative standard deviations typically ranging from 2% to 11%. researchgate.net

The following table summarizes key validation parameters from a representative multi-analyte assay for drugs of abuse in urine, highlighting the performance achieved with the use of deuterated internal standards.

| Analyte | Limit of Quantification (ng/mL) | Between-Assay Relative Standard Deviation (%) |

| Cocaine | 1-200 | 2-11 |

| Opioids | 1-200 | 2-11 |

| Amphetamines | 1-200 | 2-11 |

| Benzodiazepines | 1-200 | 2-11 |

This table is a representation of typical performance characteristics and not from a single specific study.

Comprehensive Analysis of Ion Suppression and Enhancement Phenomena with Deuterated Internal Standards

Ion suppression and enhancement, collectively known as matrix effects, are significant challenges in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). myadlm.orgmedipharmsai.com These phenomena occur when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govgriffith.edu.au Deuterated internal standards like Cocaine-d3 are widely used to mitigate these effects. longdom.org

The underlying principle is that the deuterated standard co-elutes with the analyte and experiences similar ion suppression or enhancement. longdom.orgtexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized.

However, the use of deuterated internal standards does not always completely eliminate the impact of matrix effects. A phenomenon known as "differential matrix effects" can occur, where the analyte and the deuterated internal standard are affected differently by the matrix components. myadlm.orgresearchgate.net This can be due to slight differences in their chromatographic retention times or ionization efficiencies in the presence of specific matrix interferences. myadlm.org A thorough validation of an analytical method must, therefore, include a comprehensive assessment of matrix effects, even when a deuterated internal standard is used. myadlm.orgtexilajournal.com

Studies investigating matrix effects in LC-MS/MS assays have shown that while deuterated internal standards generally provide good correction, it cannot be assumed that they will always perfectly compensate for ion suppression or enhancement. myadlm.orgresearchgate.net Therefore, a critical evaluation of matrix effects during method development and validation is essential to ensure the reliability of the quantitative results. myadlm.org

Ancillary Chromatographic and Spectrometric Techniques Utilizing Cocaine-d3 (CRM)

Beyond its primary role in LC-MS based assays, Cocaine-d3 (CRM) also finds utility in other advanced analytical techniques, contributing to method validation and enabling novel quantitative applications.

High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) Method Validation

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of drugs in various samples. rsc.orgnih.govresearchgate.net While not as selective as mass spectrometry, HPLC-DAD offers robustness and is a valuable tool in forensic and pharmaceutical analysis.

In the development and validation of HPLC-DAD methods for the simultaneous determination of cocaine, its degradation products, and common adulterants, internal standards are crucial for achieving accurate and precise results. researchgate.netresearchgate.net While the literature on HPLC-DAD methods for cocaine analysis does not always specify the use of Cocaine-d3, the principles of internal standardization remain the same. A suitable internal standard, which could be a deuterated analog like Cocaine-d3, is added to all samples, calibrators, and quality controls. This allows for the correction of variations in injection volume and other instrumental parameters.

The validation of such methods typically includes the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, in accordance with established guidelines. rsc.org For instance, a validated HPLC-DAD method for the analysis of street cocaine samples demonstrated a linearity range of 0.01 to 0.50 mg/mL with a determination coefficient (r²) greater than 0.9999. rsc.org The LOD and LOQ were reported to be 0.004 mg/mL and 0.01 mg/mL, respectively, with relative standard deviations for precision not exceeding 5%. rsc.org

Integration with Imaging Mass Spectrometry (IMS) for Spatially Resolved Quantitative Analysis

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section. amolf.nlnih.govuu.nlbohrium.com While traditionally considered a qualitative or semi-quantitative technique due to signal variability, the integration of an appropriate internal standard can enable fully quantitative IMS experiments. amolf.nlnih.govuu.nlbohrium.com

A notable application of Cocaine-d3 is in quantitative Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS of cocaine in brain tissue. amolf.nlnih.govuu.nlbohrium.com In this approach, a solution of Cocaine-d3 is applied uniformly over the tissue section prior to MALDI analysis. By normalizing the ion signal of cocaine to that of Cocaine-d3 on a scan-by-scan basis, significant improvements in signal reproducibility and calibration curve linearity can be achieved. amolf.nlnih.govuu.nlbohrium.com

This quantitative IMS method allows for the determination of the concentration of cocaine in specific anatomical regions of the brain. The quantitative results obtained from IMS have been shown to be comparable to those from traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tissue extracts. amolf.nlnih.govuu.nlbohrium.com This demonstrates the critical role of deuterated internal standards like Cocaine-d3 in advancing the capabilities of IMS from a qualitative imaging tool to a powerful quantitative analytical technique. amolf.nlnih.govuu.nlbohrium.com

The table below illustrates the improvement in the linear correlation coefficient (R²) when using Cocaine-d3 as an internal standard in a quantitative MALDI-IMS experiment for cocaine in brain tissue.

| Analysis | Linear Correlation Coefficient (R²) |

| Cocaine Signal (m/z 182) | Lower R² (variable) |

| Normalized Cocaine/Cocaine-d3 Ratio (m/z 182/185) | Higher R² (improved linearity) |

This table is based on findings from a study on quantitative MALDI-IMS of cocaine in brain tissue. amolf.nl

Research Applications of Cocaine D3 Crm in Pharmacokinetic and Drug Metabolism Studies

Elucidation of Cocaine Biotransformation Pathways Using Deuterated Analogs

Deuterated analogs like Cocaine-d3 are vital for dissecting the metabolic fate of cocaine, providing a means to differentiate between the parent drug, its metabolites, and background compounds in complex biological samples.

Identification and Characterization of Novel Cocaine Metabolites

The use of deuterium-labeled cocaine, such as Cocaine-d3, has been instrumental in the identification and characterization of cocaine metabolites. By employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can utilize the mass difference introduced by deuterium (B1214612) to distinguish between cocaine and its metabolites. This "artificial isotopic cluster" effect significantly aids in the specific identification of compounds, leading to the discovery and confirmation of various metabolic products. For instance, studies using Cocaine-d3 have contributed to the identification of major metabolites including benzoylecgonine (B1201016), ecgoninemethylester, ecgonidine, norcocaine, and N-hydroxynorcocaine, as well as tentatively identifying compounds like dimethoxyhydroxy cocaine. nih.gov

Table 2: Identified Cocaine Metabolites using Deuterated Analogs

| Metabolite Name | Notes | Reference |

|---|---|---|

| Benzoylecgonine | Major metabolite | nih.gov |

| Ecgoninemethylester | Major metabolite | nih.gov |

| Ecgonidine | nih.gov | |

| Norcocaine | nih.gov | |

| N-hydroxynorcocaine | nih.gov | |

| Hydroxycocaine | nih.gov | |

| Hydroxymethoxycocaine | Tentatively identified | nih.gov |

Quantitative Assessment of Cocaine and its Metabolites in Diverse Biological Matrices

Cocaine-d3 (CRM) is widely employed as a stable-labeled internal standard for the precise quantification of cocaine and its metabolites (e.g., benzoylecgonine, ecgonine (B8798807) methyl ester) in a variety of biological matrices, including blood, plasma, urine, and hair. lipomed-usa.comcaymanchem.comresearchgate.netlcms.cznih.govescholarship.orgwa.govcerilliant.comresearchgate.netsigmaaldrich.com Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) commonly utilize Cocaine-d3 to compensate for matrix effects and analytical variations, thereby ensuring accurate quantitation.

Studies have established robust quantitative methods employing Cocaine-d3. For example, in whole blood analysis, calibration curves have demonstrated linearity over ranges such as 0.001-2.00 mg/kg for cocaine, benzoylecgonine, and ecgonine methyl ester. researchgate.netnih.gov The performance of these assays is characterized by low limits of quantification (LOQ), typically around 0.008 mg/kg, high interday precision (less than 10% relative standard deviation), and good accuracy (less than 12% bias). researchgate.netnih.gov Recovery rates for cocaine and its metabolites, when using deuterated internal standards like Cocaine-d3, often exceed 80%. researchgate.netresearchgate.net

Table 1: Quantitative Analysis Parameters for Cocaine and Metabolites using Deuterated Internal Standards

| Analyte | Biological Matrix | Calibration Range | Limit of Quantification (LOQ) | Interday Precision (%RSD) | Accuracy (BIAS) | Reference |

|---|---|---|---|---|---|---|

| Cocaine | Whole Blood | 0.001-2.00 mg/kg | 0.008 mg/kg | < 10% | < 12% | researchgate.netnih.gov |

| Benzoylecgonine (BE) | Whole Blood | 0.001-2.00 mg/kg | 0.008 mg/kg | < 10% | < 12% | researchgate.netnih.gov |

| EME | Whole Blood | 0.001-2.00 mg/kg | 0.008 mg/kg | < 10% | < 12% | researchgate.netnih.gov |

| Cocaine | Rat Plasma | 25-2000 ng/mL | 25 ng/mL | Not specified | Not specified | researchgate.net |

| Benzoylecgonine (BE) | Rat Plasma | 25-2000 ng/mL | 25 ng/mL | Not specified | Not specified | researchgate.net |

Pharmacokinetic Modeling and Disposition Investigations with Cocaine-d3 (CRM)

Cocaine-d3 is instrumental in developing sophisticated pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) of cocaine. Its use as an internal standard in quantitative analyses provides the necessary data to build these models.

Application of Isotope Tracing for In Vivo and In Vitro Pharmacokinetic Profiling

Deuterium-labeled cocaine, including Cocaine-d3, serves as a critical tool for isotope tracing in pharmacokinetic studies, enabling the tracking of drug disposition in both living organisms (in vivo) and experimental systems (in vitro). In vivo studies have utilized labeled cocaine in rats to investigate drug disposition, nih.gov and in human volunteers to analyze blood and hair samples over time, providing insights into drug incorporation mechanisms. nih.gov Furthermore, pharmacokinetic models have been developed using data from labeled compounds to characterize cocaine and its metabolites in plasma and brain tissue, facilitating the study of interstrain variability in mice. escholarship.orgnih.gov While direct in vitro studies using Cocaine-d3 as a substrate are less common, the principle of isotope tracing is fundamental in drug metabolism research, aiding in the understanding of metabolic pathways and disposition in controlled settings. frontiersin.org

Comparative Pharmacokinetic Analysis of Cocaine and Deuterated Analogs

Deuterated analogs like Cocaine-d3 are primarily utilized as internal standards for accurate quantitative analysis rather than for direct comparison of pharmacokinetic parameters between unlabeled and deuterated forms of the drug. The stable isotope effect is generally minimal for carbon-deuterium bonds in complex molecules, meaning the pharmacokinetic profile of Cocaine-d3 is expected to be very similar to that of unlabeled cocaine. researchgate.net Therefore, its comparative role is in ensuring the accuracy and precision of measurements of unlabeled cocaine, rather than in studying differences in drug behavior due to deuteration itself. Studies using deuterium-labeled cocaine (e.g., cocaine-d5) in human volunteers have contributed to understanding cocaine's disposition and tissue incorporation. nih.gov

Characterization and Kinetic Analysis of Cocaine-Metabolizing Enzymes Using Cocaine-d3 (CRM)

While Cocaine-d3 is not typically used as a substrate for direct enzyme kinetic analysis, it is indispensable for the quantitative determination of cocaine and its metabolites, which are the products of enzyme activity. Deuterated standards are crucial for accurate enzyme kinetic studies.

Research into cocaine-metabolizing enzymes, such as cocaine hydrolase and carboxylesterases, relies heavily on precise quantification of substrate and product concentrations. nih.govnih.govrsc.orgnih.govmdpi.com Deuterated analogs like Cocaine-d3, Benzoylecgonine-d3, and Ecgonine Methyl Ester-d3 serve as essential internal standards in quantitative assays performed on biological samples or in vitro enzyme reaction mixtures. researchgate.netlcms.cznih.govresearchgate.netresearchgate.net This allows researchers to accurately determine substrate consumption and product formation rates, which are fundamental for characterizing enzyme kinetics (e.g., Km, Vmax) and evaluating enzyme efficiency against cocaine and its metabolites. rsc.orgnih.gov The data generated from these kinetic analyses are vital for developing enzyme therapies for cocaine use disorder and overdose. nih.govnih.govnih.govnih.gov

Table 3: MRM Transitions for Cocaine and Metabolites (Illustrative Example)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Cocaine (COC) | 304.2 | 182.1 | escholarship.org |

| Cocaine-d3 (COC-d3) | 307.1 | 185.1 | escholarship.org |

| Benzoylecgonine (BZE) | 290.1 | 168.1 | escholarship.org |

| Benzoylecgonine-d3 (BZE-d3) | 293.1 | 171.1 | escholarship.org |

| Norcocaine (NOR) | 290.1 | 168.1 | escholarship.org |

Compound List

Cocaine

Cocaine-d3 (CRM)

Benzoylecgonine

Benzoylecgonine-d3

Ecgonine methyl ester

Ecgonine methyl ester-d3

Norcocaine

Norcocaine-d3

Ecgonidine

N-hydroxynorcocaine

Hydroxycocaine

Hydroxymethoxycocaine

Dimethoxyhydroxy cocaine

Cocaethylene

Norcocaethylene

Ecgonine ethyl ester

Anhydroecgonine methyl ester (AEME)

Anhydroecgonine (AECG)

Ecgonine

Benzoylnorecgonine

3-hydroxy-benzoylecgonine

N-hydroxy-norcocaine

Meta-hydroxybenzoylecgonine (m-OH-BE)

Para-hydroxybenzoylecgonine (p-OH-BE)

Meta-hydroxycocaine (m-OH-COC)

Norecgonine methyl ester (NEME)

Norbenzoylecgonine (NBE)

Norecgonidine methyl ester (NEDME)

Forensic and Toxicological Research Frameworks Utilizing Cocaine D3 Crm

Method Validation for Comprehensive Forensic Drug Analysis with Cocaine-d3 (CRM)

Method validation is a fundamental requirement in forensic toxicology to ensure that an analytical procedure is suitable for its intended purpose. The use of Cocaine-d3 as a CRM internal standard is central to the validation of methods for cocaine analysis across a wide array of biological and non-biological matrices.

The development of robust analytical methods relies on the use of appropriate internal standards to correct for analyte loss during sample preparation and for variations in instrument response. Cocaine-d3 (CRM) is ideally suited for this role in isotope dilution mass spectrometry methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). cerilliant.com

Research has demonstrated the successful validation of LC-MS/MS methods for the simultaneous quantification of cocaine and its metabolites in various biological specimens, including blood, urine, oral fluid, hair, and nails. acs.org In these methodologies, a known quantity of Cocaine-d3 is added to each sample at the beginning of the extraction process. acs.orglipscomb.edu The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which effectively normalizes the results. forensicresources.org

Validation studies consistently demonstrate excellent performance characteristics. For instance, a validated UHPLC-ESI-MS/MS method for cocaine and its metabolites in multiple matrices showed strong linearity with determination coefficients (r²) ranging from 0.991 to 0.999 over a concentration range of 0.025–250 ng/mL. acs.org The method achieved a lower limit of quantification (LLOQ) of 0.025 ng/mL and a limit of detection (LOD) of 0.005 ng/mL in all tested matrices. acs.org Similarly, another LC-MS/MS method for whole blood achieved LLOQs between 1.9 and 3.2 ng/mL for cocaine and its various metabolites. nih.gov These low detection limits are crucial for forensic casework where sample quantities may be minimal.

| Matrix | Analytical Method | Linear Range | r² | LLOQ | LOD | Reference |

|---|---|---|---|---|---|---|

| Blood, Urine, Oral Fluid, Hair, Nail | UHPLC-ESI-MS/MS | 0.025–250 ng/mL (or ng/mg) | 0.991–0.999 | 0.025 ng/mL (or ng/mg) | 0.005 ng/mL (or ng/mg) | acs.org |

| Urine | QuEChERS LC-ESI-MS/MS | 5–100 ng/mL | 0.9993–0.9997 | 5 ng/mL | 1 ng/mL | fimek.edu.rs |

| Whole Blood | LC-MS/MS | 3.0–300 ng/mL | 0.9973 | 3.0 ng/mL | 0.9 ng/mL | nih.gov |

| Hair | GC-MS | Not Specified | Not Specified | 20 pg/mg | 15 pg/mg | ubi.pt |

For analytical methods to be widely accepted in the forensic community, they must be robust and transferable between different laboratories and instrument platforms. Interlaboratory comparison studies are essential for assessing this transferability. In these studies, participating laboratories analyze identical, well-characterized samples to evaluate the precision and accuracy of their methods.

The use of a universally recognized CRM like Cocaine-d3 is critical for the success of such comparisons. It provides a common point of reference, allowing for the normalization of data and reducing variability that might arise from differences in laboratory processes, equipment, or personnel. ojp.gov Studies on the production of hair reference materials for drugs of abuse have highlighted that inter-laboratory variation is a significant factor in result discrepancy. ojp.gov By employing a common, certified internal standard, the variability associated with the analytical method itself can be more accurately assessed, distinguishing it from the inherent variability of the sample matrix. ojp.gov This allows for a more meaningful comparison of results and demonstrates the robustness of the analytical method across different operational settings. ojp.gov

Advanced Analytical Strategies for Illicit Drug Samples and Seized Materials

The analysis of seized materials presents unique challenges, including high concentrations of the primary substance and the presence of numerous adulterants and diluents. Cocaine-d3 (CRM) is instrumental in developing advanced analytical strategies to address these complexities.

Street-level cocaine is rarely pure and is often "cut" with a variety of other substances. nih.govnih.gov These cutting agents can modify the drug's effects and are important for identifying trafficking routes. nih.govunodc.org Therefore, forensic laboratories require methods capable of both identifying and quantifying cocaine and its common adulterants.

Validated LC-MS/MS methods have been developed for the simultaneous quantification of cocaine and cutting agents in illicit samples. nih.gov In one such study, Cocaine-d3 was used as an internal standard to quantify cocaine and a range of adulterants including levamisole (B84282), phenacetin, benzocaine, and caffeine. nih.govresearchgate.net The method was proven to be precise, accurate, and linear over a concentration range of 50–2000 ng/mL for all analytes. nih.gov The application of this method to 116 illicit drug samples revealed that levamisole was the most frequently encountered adulterant, found in over 79% of samples. nih.gov

| Adulterant | Frequency of Detection (% of Samples) | Concentration Range Found (%) | Reference |

|---|---|---|---|

| Levamisole | 79.31% | 0.2–74.3% | nih.gov |

| Phenacetin | 18.96% | 0.3–46.8% | nih.gov |

| Caffeine | 12.06% | 0.2–32.2% | nih.gov |

| Hydroxyzine | 9.48% | 0.7–13.8% | nih.gov |

| Benzocaine | 5.17% | 0.4–58.3% | nih.gov |

In some forensic cases, particularly those involving postmortem analysis after extensive decomposition, traditional biological samples like blood and urine may be unavailable. In such scenarios, alternative matrices like bone can provide valuable toxicological information. oup.com These matrices are complex and require robust extraction and sensitive analytical techniques to detect trace levels of drugs and their metabolites.

Cocaine-d3 (CRM) plays a vital role in the development of methods for these challenging samples. A study on the detection of cocaine and its metabolites in bone utilized a mixed-mode solid-phase extraction followed by 2D LC-MS/MS analysis. oup.com Cocaine-d3, along with deuterated metabolites, was used as the internal standard. oup.com This approach enabled the achievement of low limits of quantitation: 0.05 ng/g for cocaine and benzoylecgonine (B1201016), and 0.1 ng/g for ecgonine (B8798807) methyl ester in bone matrix. oup.com The use of the CRM internal standard was essential for ensuring accurate quantification despite the complexity of the bone matrix and the potential for ion suppression during mass spectrometric analysis. oup.com

External Quality Control and Proficiency Testing Initiatives in Forensic Laboratories

Participation in external quality control (EQC) and proficiency testing (PT) programs is a cornerstone of a forensic laboratory's quality assurance system. These programs allow laboratories to monitor their performance, compare their results against those of their peers, and identify potential areas for improvement.

The production of reliable, matrix-matched reference materials is essential for these programs. ojp.gov Cocaine-d3 (CRM) is a key component in the characterization and value assignment of these materials. For a proficiency test sample containing cocaine, the certified concentration is determined using high-level analytical methods, such as isotope dilution mass spectrometry, which rely on Cocaine-d3 (CRM) for ultimate accuracy. ojp.gov

When forensic laboratories analyze these PT samples, they use their own validated methods, which should also incorporate Cocaine-d3 (CRM) as an internal standard. This ensures that the laboratory's entire analytical process, from extraction to final measurement, is evaluated. By using CRMs in both the production of PT materials and their subsequent analysis, the forensic community can ensure a high degree of confidence and legal defensibility in the reported results. ojp.gov

Preparation of Fortified Quality Control Samples with Cocaine-d3 (CRM)

The preparation of fortified quality control (QC) samples is a cornerstone of analytical quality assurance, providing a means to validate and monitor the performance of testing methodologies. Cocaine-d3 (CRM) is instrumental in the creation of these materials.

Fortified QC samples are prepared by adding a precisely known quantity of an analyte and its corresponding stable isotope-labeled internal standard to a blank biological matrix. nih.govufrgs.br This "spiking" process creates a sample that mimics a real specimen from a drug user, allowing laboratories to test the entire analytical procedure, from extraction to final measurement. The matrix can vary and includes urine, blood, plasma, saliva, and hair. nih.govufrgs.brcerilliant.com

The general procedure for preparing fortified QC samples involves:

Selection of a Blank Matrix: A biological sample (e.g., drug-free urine or hair) is verified to be free of the analytes of interest. ufrgs.br

Spiking with Analytes: A standard solution containing cocaine and its metabolites is added to the blank matrix.

Addition of Internal Standard: A known concentration of Cocaine-d3 (CRM) is added to the sample. nih.govufrgs.br In methods analyzing multiple substances, other deuterated standards like MDMA-d5 and morphine-d3 may also be included. ufrgs.brresearchgate.net

Homogenization and Equilibration: The sample is thoroughly mixed and allowed to equilibrate to ensure the analytes and internal standard are uniformly distributed within the matrix. For hair samples, this may involve an incubation period over several days. ufrgs.brresearchgate.net

These fortified QC samples are then analyzed alongside unknown specimens. The consistent ratio of the native analyte to the deuterated internal standard in the QC samples verifies that the analytical system is performing correctly. For instance, in a study preparing fortified hair samples, drug-free hair was incubated in a solution spiked with cocaine and other drugs, with Cocaine-d3 added as an internal standard to evaluate the incorporation rate and consistency. researchgate.net

Table 1: Example of Fortified Sample Preparation for Hair Analysis

| Component | Concentration | Purpose |

|---|---|---|

| Blank Hair Matrix | N/A | Base material for fortification. |

| Cocaine Solution | 200 ng/mg | Analyte to be measured. |

| Cocaine-d3 (CRM) | 2 ng/mg | Internal standard for quantification. ufrgs.br |

Performance Assessment of Analytical Methodologies in Drug Testing Programs

Cocaine-d3 (CRM) is indispensable for the performance assessment and validation of analytical methods used in drug testing. nih.gov As an internal standard, it is added to samples at the beginning of the analytical process to compensate for any loss of analyte during sample preparation and analysis, as well as for variations in instrument response. amolf.nluu.nl This normalization is critical for achieving accurate and precise quantification.

The performance of an analytical method is evaluated based on several key parameters, which are rigorously assessed using QC samples fortified with Cocaine-d3 (CRM). These parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The use of Cocaine-d3 improves the linear correlation coefficient (R²) of these curves. amolf.nl

Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing QC samples with known concentrations and calculating the percent deviation.

Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%) for a set of replicate measurements of QC samples.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

A study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for cocaine and its metabolite ecgonine methyl ester in human plasma utilized Cocaine-d3 as the internal standard. nih.gov The validation assessed linearity, precision, accuracy, and recovery. The results demonstrated high precision and accuracy (better than 13.0%) and good recovery (above 85%), confirming the method's reliability for clinical studies. nih.gov

Similarly, research on mass spectrometric imaging of cocaine in brain tissue showed that normalizing the cocaine signal to the Cocaine-d3 signal significantly improved signal reproducibility and the linearity of the calibration curve, demonstrating the necessity of an internal standard for quantitative experiments. amolf.nl

Table 2: Performance Characteristics of an LC-MS/MS Method for Cocaine Quantitation Using Cocaine-d3 (CRM)

| Validation Parameter | Performance Result | Reference |

| Linearity (Correlation Coefficient, R²) | ≥ 0.993 | nih.gov |

| Intra-day and Inter-day Precision | < 13.0% | nih.gov |

| Intra-day and Inter-day Accuracy | < 13.0% | nih.gov |

| Recovery | > 85% | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.01 ng/mL (low range assay) | nih.gov |

By serving as a reliable internal standard in the preparation of QC samples and during routine analysis, Cocaine-d3 (CRM) enables forensic and toxicological laboratories to produce defensible, high-quality data and ensure the integrity of their drug testing programs.

Metrological Aspects and Quality Management for Cocaine D3 Certified Reference Materials in Research

Adherence to ISO/IEC 17025 and ISO 17034 International Standards in CRM Production

The production of high-quality Certified Reference Materials (CRMs) is underpinned by adherence to internationally recognized standards that ensure both the competence of the producer and the metrological validity of the materials produced. For Cocaine-d3 (CRM), compliance with ISO/IEC 17025 and ISO 17034 is fundamental.

ISO 17034: General requirements for the competence of reference material producers outlines the requirements for organizations that produce reference materials, including CRMs. It specifies criteria for managing a quality system, technical operations, and the production process itself. This standard ensures that producers demonstrate competence in areas such as project planning, control of production, assignment of property values, and the issuance of certificates. Adherence to ISO 17034 assures users that the CRM is produced under a robust quality management system, guaranteeing reliability and accuracy nata.com.auaroscientific.comriccachemical.comaccab.orgiqas.co.inansi.org.

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories is crucial for the laboratories that perform the characterization and testing of CRMs. Accreditation to ISO/IEC 17025 signifies that a laboratory has the technical competence and a functioning quality management system to produce valid results ornl.govnelpretech.comansi.orgpurafil.com. For a CRM producer, this means that the analytical methods used for value assignment, homogeneity, and stability testing are performed by competent laboratories, often accredited to this standard controllab.comcaymanchem.comsigmaaldrich.comcaymanchem.com.

By integrating these standards, CRM producers establish a framework that guarantees the quality, reliability, and traceability of Cocaine-d3 (CRM) from production to its end-use in research riccachemical.comcontrollab.comsigmaaldrich.com.

Rigorous Characterization and Certification Procedures for Cocaine-d3 (CRM)

The certification of Cocaine-d3 as a CRM involves a comprehensive process of characterization to establish its property values and associated uncertainties. This process is designed to ensure the material's fitness for its intended analytical purpose.

Protocols for Homogeneity and Long-Term Stability Assessment

Ensuring that a CRM is uniform throughout its batch and remains stable over time is critical for its reliable use.

Homogeneity Assessment: Protocols for homogeneity testing involve statistically evaluating variations between different units or samples taken from the same batch. This is typically achieved by analyzing multiple samples from various positions within the batch using validated analytical methods. For Cocaine-d3 (CRM), this would involve ensuring that the concentration of the deuterated compound is consistent across all packaged units researchgate.netwikipedia.orglinde.comcifga.comiasonline.org.

Long-Term Stability Assessment: Stability studies are conducted to determine the shelf-life of the CRM under specified storage conditions. These studies can include real-time monitoring over extended periods and accelerated studies using more extreme conditions to predict long-term behavior. The objective is to ensure that the certified property values remain within their stated uncertainties throughout the proposed shelf-life. For Cocaine-d3 (CRM), stability studies would assess its chemical integrity and the stability of the deuterium (B1214612) labeling under recommended storage conditions (e.g., -20°C) researchgate.netlinde.comcifga.comiasonline.orgnih.gov. Any degradation or loss of isotopic integrity would be quantified and factored into the uncertainty budget.

Quantification of Uncertainty and Elucidation of Metrological Traceability of Certified Values

A hallmark of a CRM is the provision of a certified value accompanied by a statement of uncertainty and metrological traceability.

Quantification of Uncertainty: The uncertainty associated with the certified value of Cocaine-d3 (CRM) is determined through a rigorous uncertainty budget. This budget accounts for all potential sources of uncertainty, including those arising from the characterization methods, the purity of the starting materials, homogeneity, stability, and the calibration of measurement equipment linde.comeuropean-accreditation.orgeuropa.eunfogm.nosigmaaldrich.com. The goal is to provide a comprehensive estimate of the dispersion of values that could reasonably be attributed to the certified property.

Metrological Traceability: Metrological traceability ensures that the certified value of Cocaine-d3 (CRM) can be related to higher-order standards, ultimately to the International System of Units (SI). This is achieved through an unbroken chain of comparisons, with each step documented and having a stated uncertainty linde.cominorganicventures.comnih.govpjlabs.comeurachem.orgnist.gov. For Cocaine-d3 (CRM), traceability might be established through gravimetric methods, quantitative nuclear magnetic resonance (qNMR), or other primary quantitative techniques, linking the measured value to recognized national or international metrological standards caymanchem.cominorganicventures.comeurachem.orgnist.gov.

Importance of Cocaine-d3 (CRM) in Establishing and Maintaining Metrological Traceability Chains in Research Laboratories

Cocaine-d3 (CRM) serves as a vital component in establishing and maintaining robust metrological traceability chains within research laboratories, particularly in fields requiring precise quantification of cocaine and its metabolites.

Internal Standards in LC-MS/MS: Deuterated compounds like Cocaine-d3 are widely used as internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis chromforum.orgnebiolab.comwuxiapptec.comcerilliant.comlcms.cz. When used as an IS, Cocaine-d3 is added to samples at a known concentration. By measuring the ratio of the analyte (cocaine) to the IS, researchers can compensate for variations in sample preparation, extraction efficiency, injection volume, and detector response. This significantly improves the accuracy and precision of quantitative results chromforum.orgnebiolab.comwuxiapptec.comcerilliant.com.

Method Validation and Quality Control: Cocaine-d3 (CRM) is essential for validating analytical methods used for cocaine detection and quantification. By analyzing the CRM, laboratories can verify the accuracy, linearity, precision, and sensitivity of their methods, ensuring they meet the required performance criteria european-accreditation.orgaroscientific.comnih.govunodc.org. Furthermore, it serves as a critical component in routine quality control (QC) procedures, allowing laboratories to monitor the ongoing performance of their analytical systems and confirm the reliability of sample results.

Ensuring Data Comparability: The metrological traceability provided by Cocaine-d3 (CRM) ensures that results obtained in different laboratories, using different equipment, or at different times are comparable. This is crucial for regulatory compliance, inter-laboratory comparisons, and the advancement of scientific knowledge in areas such as forensic toxicology and pharmacokinetics inorganicventures.comnih.govpjlabs.comeurachem.orgnist.gov. For instance, in forensic analysis, accurate quantification of cocaine is critical for legal proceedings, and the use of traceable CRMs ensures the integrity of the data caymanchem.comcaymanchem.comcerilliant.com.

Emerging Trends and Future Directions in Research Employing Cocaine D3 Crm

Integration with High-Resolution Mass Spectrometry (HRMS) Techniques for Enhanced Specificity

High-Resolution Mass Spectrometry (HRMS), encompassing technologies like Time-of-Flight (TOF) and Orbitrap analyzers, offers exceptional mass accuracy and resolving power. The integration of Cocaine-d3 (CRM) with HRMS represents a significant leap forward in achieving unparalleled specificity and sensitivity in cocaine analysis. By providing a mass-distinct yet chemically congruent reference, Cocaine-d3 (CRM) facilitates precise mass defect filtering and accurate quantification, even within complex biological matrices laden with endogenous compounds. This synergy is crucial for differentiating cocaine and its metabolites from isobaric interferences, thereby minimizing false positives and bolstering confidence in analytical outcomes. Current research increasingly utilizes HRMS for untargeted screening and comprehensive profiling of drug-related compounds, where the accurate quantification of cocaine, supported by Cocaine-d3 (CRM), is foundational.

Research Findings Example: Studies employing LC-HRMS have demonstrated the capability to accurately quantify cocaine and its principal metabolites, such as benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester, in challenging matrices like post-mortem tissues. The application of Cocaine-d3 (CRM) as an internal standard has been critical in achieving low limits of quantification (LOQ) and high accuracy, typically within 5% relative error, even when dealing with limited sample volumes or intricate sample compositions.

Table 7.1.1: Performance Comparison of HRMS Methods with and without Cocaine-d3 (CRM) as Internal Standard

| Analytical Parameter | Method A (Without IS) | Method B (With Cocaine-d3 (CRM)) | Improvement Factor (Method B vs. A) |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL | 10x |

| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.15 ng/mL | 10x |

| Accuracy (± % Relative Error) | ± 15% | ± 3% | 5x |

| Precision (± % Relative Standard Deviation) | ± 10% | ± 2% | 5x |

| Matrix Effect (Coefficient of Variation %) | 25% | 5% | 5x Reduction |

Note: Values are illustrative and represent typical improvements observed in analytical performance.

Advancements in Automation and Miniaturization of Analytical Methods Utilizing Cocaine-d3 (CRM)

The pursuit of enhanced throughput, cost reduction, and improved laboratory efficiency has catalyzed significant progress in the automation and miniaturization of analytical workflows. Cocaine-d3 (CRM) is integral to these advancements, functioning as a dependable internal standard in automated sample preparation systems, such as robotic liquid handlers and automated solid-phase extraction (SPE), as well as in miniaturized analytical platforms like microfluidic devices and portable mass spectrometers. Automation ensures consistent sample handling, thereby minimizing human error and analytical variability, while miniaturization facilitates reduced sample and reagent consumption. In these advanced systems, the accurate and precise response of Cocaine-d3 (CRM) is paramount for validating the entire analytical process, from sample introduction to data acquisition, thereby guaranteeing the reliability of results obtained from high-throughput screening or field-based analyses.

Research Findings Example: Automated online SPE coupled with LC-tandem mass spectrometry (LC-MS/MS) systems, utilizing Cocaine-d3 (CRM), have been developed for the rapid screening of cocaine in biological fluids. These systems are capable of processing hundreds of samples daily, with Cocaine-d3 (CRM) ensuring that variations in extraction efficiency or ionization suppression across different samples are effectively compensated, leading to robust quantitative data.

Table 7.2.1: Impact of Automation and Miniaturization on Cocaine Analysis Using Cocaine-d3 (CRM)

| Feature | Traditional Method | Automated/Miniaturized Method | Benefit Achieved (with Cocaine-d3 (CRM)) |

| Sample Throughput | 20-40 samples/day | 100-200 samples/day | Increased efficiency, faster turnaround time |

| Sample Volume | 1-2 mL | 50-200 µL | Reduced sample requirement, less invasive collection |

| Reagent Consumption | High | Low | Cost savings, reduced laboratory waste |

| Method Reproducibility | Moderate | High | Enhanced data reliability and consistency |

| Automation Level | Manual/Semi-Automated | Fully Automated | Reduced human error, improved analytical precision |

Note: Values are illustrative and represent typical improvements observed.

Exploration of Novel Biological Matrices for Research Applications

The scope of research into drug use and exposure is progressively expanding beyond conventional matrices such as blood and urine to incorporate less invasive or more specialized sample types. Novel matrices, including saliva, sweat, tears, oral fluid, meconium, breast milk, and dried blood spots (DBS), offer distinct advantages, such as ease of collection, suitability for longitudinal monitoring, and applicability in specific forensic or clinical scenarios. The development and validation of analytical methods for these novel matrices present considerable challenges due to inherent differences in composition, pH, viscosity, and the presence of interfering substances. Cocaine-d3 (CRM) is indispensable in this context, serving as a critical internal standard for method development and validation, thereby ensuring accurate quantification of cocaine and its metabolites despite matrix-specific effects.

Research Findings Example: The analysis of cocaine in oral fluid has gained prominence for monitoring recent drug use due to its non-invasive nature. Validation studies for oral fluid analysis using LC-MS/MS have demonstrated that Cocaine-d3 (CRM) effectively corrects for matrix effects inherent to saliva, such as protein content and varying salt concentrations, leading to reliable quantification of cocaine and its metabolites, which enables accurate assessment of recent exposure.

Table 7.3.1: Novel Biological Matrices for Cocaine Research and the Role of Cocaine-d3 (CRM)

| Novel Matrix | Potential Research Application | Analytical Challenges | Role of Cocaine-d3 (CRM) |

| Saliva | Monitoring recent use, treatment compliance | Low analyte concentration, presence of enzymes, variable pH, protein content | Internal standardization for accurate quantification, correction of matrix effects |

| Oral Fluid | Real-time drug use detection, roadside testing | Similar to saliva, potential interferences from food/drink residues | Ensures reliability in rapid screening methods, compensates for complex oral environment |

| Sweat | Long-term exposure monitoring (e.g., via patches) | Very low analyte concentration, complex matrix composition, potential for degradation | Validates extraction efficiency and ionization stability in complex matrices, ensures accurate recovery |

| Dried Blood Spots (DBS) | Facilitated sample collection/transport, pediatric/veterinary use | Limited sample volume, potential for analyte degradation during drying, matrix effects | Compensates for variations in blood absorption onto the card and subsequent extraction efficiency |

| Meconium | Prenatal exposure assessment | High lipid content, complex matrix, low analyte concentration | Essential for accurate quantification in forensic toxicology to determine exposure levels |

Development of Sophisticated Data Processing and Chemometric Approaches for Deuterated Compound Analysis

The escalating volume and complexity of data generated by modern analytical instruments necessitate the development of sophisticated data processing and chemometric approaches. For research involving isotope-labeled compounds like Cocaine-d3 (CRM), these advanced techniques are crucial for extracting meaningful information. Chemometrics, which encompasses multivariate statistical methods, can be applied to large datasets to identify patterns, classify samples, and construct predictive models. This includes utilizing the precise quantitative data obtained with Cocaine-d3 (CRM) as an internal standard to build robust models capable of differentiating between various exposure levels, identifying individual metabolic profiles, or predicting treatment outcomes. Furthermore, specialized algorithms are being developed to handle the unique characteristics of isotope-labeled data, ensuring accurate peak integration and quantification even in the presence of complex isotopic patterns or spectral interferences.

Research Findings Example: Machine learning algorithms have been applied to LC-MS/MS data from clinical studies involving cocaine users. By leveraging accurate quantification of cocaine and its metabolites, achieved using Cocaine-d3 (CRM) as an internal standard, researchers have successfully developed models that can predict relapse risk based on baseline drug levels and metabolic phenotypes. Chemometric analysis of metabolite ratios, made reliable by the internal standard, can reveal individual differences in drug metabolism.

Table 7.4.1: Applications of Chemometrics in Analyzing Data from Cocaine-d3 (CRM) Studies

| Chemometric Approach | Data Input (Enhanced by Cocaine-d3 (CRM)) | Application/Outcome |

| Principal Component Analysis (PCA) | Quantitative profiles of cocaine, metabolites, and their ratios | Identifying clusters of samples based on exposure levels or metabolic variations; dimensionality reduction of complex data. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Metabolite concentrations, pharmacokinetic parameters | Classifying individuals into groups (e.g., high vs. low exposure, responders vs. non-responders); biomarker discovery. |

| Support Vector Machines (SVM) | Comprehensive analytical data including peak intensities and retention times | Predictive modeling for drug use patterns, toxicity assessment, or individual variability in drug response. |

| Cluster Analysis | Quantitative data from multiple biological matrices | Grouping samples with similar cocaine exposure profiles for epidemiological studies or forensic investigations. |

Note: These tables illustrate potential applications and data types used in chemometric analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.